2-{2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound belongs to a class of benzo[de]isoquinoline-1,3-dione derivatives featuring a piperazine ring substituted with a thiophen-2-ylsulfonyl group. The core structure consists of a fused aromatic system (benzo[de]isoquinoline) linked to a piperazine-ethyl chain, which is further modified at the N-4 position of the piperazine with a sulfonyl-thiophene moiety.
Properties
IUPAC Name |
2-[2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c26-21-17-6-1-4-16-5-2-7-18(20(16)17)22(27)25(21)14-11-23-9-12-24(13-10-23)31(28,29)19-8-3-15-30-19/h1-8,15H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIKQUMRWOBKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves multiple steps, starting with the preparation of the benzo[de]isoquinoline core. This is typically achieved through a series of cyclization reactions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the thiophene sulfonyl group through sulfonylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2-{2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-{2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The primary structural variations among analogs lie in the substituents on the piperazine ring and the sulfonyl group. Key examples include:
Key Observations :
- Sulfonyl Group Impact : The phenylsulfonyl analog (C₂₄H₂₃N₃O₄S) has a lower molecular weight (449.52) compared to the 4-chlorophenyl variant (483.97), reflecting the addition of a chlorine atom . The thiophen-2-ylsulfonyl group in the target compound introduces a heteroaromatic sulfur atom, which may enhance metabolic stability or alter electronic properties compared to purely aromatic substituents.
- Piperazine Modifications: Substitutions such as 2-methoxyphenyl (C₂₁H₂₃N₃O₃) or oxadiazole-containing groups (C₂₇H₂₅N₅O₃) demonstrate the versatility of the piperazine scaffold.
Physicochemical Properties
- Solubility and Acidity : The phenylsulfonyl analog has a predicted pKa of 6.26, indicating moderate acidity, which may influence solubility in physiological environments .
- Thermal Stability : High predicted boiling points (>650°C) for these compounds suggest robust thermal stability, a desirable trait for drug formulation .
Biological Activity
The compound 2-{2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H20N4O2S2
- Molecular Weight : 436.6 g/mol
- IUPAC Name : this compound
The biological activity of the compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation. It has been shown to:
- Inhibit specific enzymes linked to cancer cell growth.
- Modulate neurotransmitter receptors, indicating potential neuroprotective effects.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes the IC50 values against different cancer types:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.0585 | |
| HT-29 (Colon) | 0.00217 | |
| HeLa (Cervical) | 0.0692 |
These values indicate that the compound is particularly potent against HT-29 cells, suggesting a promising avenue for further research in colorectal cancer treatment.
Neuropharmacological Effects
In addition to its anticancer properties, preliminary investigations suggest that the compound may possess neuropharmacological effects. It has been evaluated for its ability to act as a dopamine antagonist, which could have implications for treating conditions such as schizophrenia and Parkinson's disease. However, further in vivo studies are needed to validate these findings.
Case Studies
- Study on MCF-7 Cells : A study conducted by researchers evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of established chemotherapeutic agents like Camptothecin .
- Neuropharmacological Assessment : In another study focusing on neuropharmacological properties, the compound was tested for its ability to block dopamine receptors in vitro. The results suggested a competitive inhibition mechanism, although in vivo efficacy remains to be confirmed .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can side reactions be minimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution at the piperazine nitrogen, followed by sulfonylation with thiophene-2-sulfonyl chloride. Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) minimize side reactions like over-sulfonylation or oxidation of the thiophene ring. Purification via column chromatography or recrystallization ensures >95% purity .
- Key Steps :
- Coupling of the ethyl-linked piperazine to the benzo[de]isoquinoline-dione core.
- Sulfonylation under mild basic conditions (e.g., triethylamine in DCM).
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Characterization :
- NMR (¹H, ¹³C, 2D-COSY) to verify connectivity of the piperazine-ethyl-thiophene sulfonyl moiety .
- HPLC-MS for purity assessment and detection of by-products (e.g., unreacted intermediates) .
- FT-IR to confirm sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹) and aromatic C-H bonds .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Screening :
- Receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors due to structural similarity to piperazine-based psychotropics) .
- Enzyme inhibition studies (e.g., kinase or phosphatase targets, given the sulfonyl group’s potential interaction with catalytic sites) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?
- Approach :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to receptors like 5-HT₁A or dopamine D₂, leveraging the piperazine-thiophene sulfonyl motif’s flexibility .
- MD simulations (AMBER/GROMACS) to assess stability of ligand-receptor complexes.
- Limitations :
- Accuracy depends on force field parameters for sulfonyl groups and aromatic stacking .
- Solvent effects (e.g., polar aprotic vs. aqueous environments) may alter binding modes .
Q. How should researchers address contradictions in activity data between enzymatic assays and cell-based studies?
- Troubleshooting :
- Permeability testing (e.g., PAMPA assay) to determine if poor cellular uptake explains discrepancies .
- Metabolic stability analysis (hepatic microsomes) to identify rapid degradation in cell media .
- Off-target profiling (e.g., kinase panels) to rule out unintended interactions .
Q. What strategies optimize the compound’s selectivity for a target receptor isoform?
- SAR Development :
- Modify the thiophene sulfonyl group (e.g., substituents at the 5-position) to exploit isoform-specific binding pockets .
- Vary the ethyl linker length to adjust conformational flexibility and steric fit .
- Validation :
- X-ray crystallography of ligand-receptor complexes (if feasible) .
- Alanine scanning mutagenesis to identify critical residues for binding .
Q. What are the implications of the compound’s logP and pKa values on its pharmacokinetic profile?
- Physicochemical Analysis :
- logP (estimated via HPLC retention): Impacts blood-brain barrier penetration; ideal range 2–4 for CNS targets .
- pKa (determined via potentiometry): Affects ionization state in physiological pH, influencing solubility and protein binding .
- Optimization :
- Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility without compromising target affinity .
Methodological Considerations
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Synthetic Challenges :
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Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
